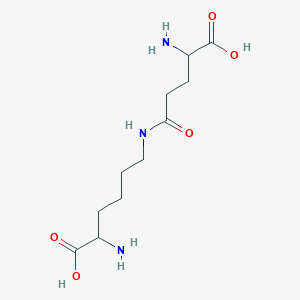

gamma-Glu-epsilon-Lys

描述

准备方法

Synthetic Routes and Reaction Conditions

Gamma-Glu-epsilon-Lys can be synthesized through enzymatic or chemical methods. One common approach involves the use of transglutaminase enzymes, which catalyze the formation of isopeptide bonds between the gamma-carboxyl group of glutamic acid and the epsilon-amino group of lysine . The reaction typically occurs under mild conditions, such as a pH range of 7-8 and temperatures around 37°C.

Industrial Production Methods

Industrial production of this compound often employs recombinant transglutaminase enzymes to enhance yield and efficiency. The process involves the fermentation of genetically modified microorganisms that express transglutaminase, followed by purification and isolation of the desired dipeptide .

化学反应分析

Types of Reactions

Gamma-Glu-epsilon-Lys undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which further stabilize protein structures.

Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific pH and temperature ranges, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include cross-linked proteins, reduced peptides, and substituted derivatives with altered functional properties .

科学研究应用

Gamma-Glu-epsilon-Lys has a wide range of scientific research applications, including:

Chemistry: It is used to study the formation and stability of isopeptide bonds in proteins.

Biology: The compound is utilized to investigate protein cross-linking in various biological processes, such as cell adhesion and tissue stabilization.

Medicine: this compound is explored for its potential therapeutic applications in wound healing and tissue engineering.

Industry: It is used in the food industry to improve the texture and stability of protein-based products

作用机制

Gamma-Glu-epsilon-Lys exerts its effects through the formation of isopeptide bonds between the gamma-carboxyl group of glutamic acid and the epsilon-amino group of lysine. This cross-linking mechanism stabilizes protein structures and enhances their functional properties. The molecular targets involved in this process include various proteins and enzymes that participate in protein cross-linking and stabilization .

相似化合物的比较

Similar Compounds

Gamma-Glu-Cys: Another gamma-glutamyl dipeptide, which plays a role in glutathione synthesis and antioxidant defense.

Gly-Glu: A dipeptide formed by glycine and glutamic acid, involved in various metabolic processes.

Lys-Lys: A dipeptide formed by two lysine molecules, important in protein synthesis and metabolism

Uniqueness

Gamma-Glu-epsilon-Lys is unique due to its specific role in forming isopeptide bonds, which are crucial for protein cross-linking and stabilization. This property distinguishes it from other similar compounds that may not participate in such specific cross-linking reactions .

生物活性

Gamma-glutamyl-lysine (γ-Glu-Lys) is a dipeptide that plays a significant role in various biological processes, particularly in protein crosslinking and enzymatic reactions. This article delves into the biological activity of γ-Glu-Lys, exploring its mechanisms, implications in health and disease, and relevant research findings.

1. Overview of Gamma-Glu-Epsilon-Lys

Gamma-Glu-Lys is formed through the action of transglutaminases, enzymes that catalyze the formation of covalent bonds between glutamine and lysine residues in proteins. This results in the creation of isopeptide bonds, which are crucial for stabilizing protein structures and facilitating various physiological functions.

Transglutaminase Activity : The primary mechanism by which γ-Glu-Lys exerts its biological effects is through transglutaminase-mediated crosslinking. This process involves:

- Formation of ε-(γ-Glu)-Lys bonds between protein substrates.

- Stabilization of extracellular matrix (ECM) components, which is vital for tissue integrity and repair .

3.1 Protein Crosslinking

The formation of γ-Glu-Lys bonds contributes to the structural integrity of proteins, especially in connective tissues. This crosslinking enhances the mechanical properties of collagen and elastin, crucial for skin elasticity and wound healing .

3.2 Role in Disease

Research has implicated γ-Glu-Lys in several pathological conditions:

- Kidney Disease : Increased levels of transglutaminase and γ-Glu-Lys have been observed in diabetic nephropathy, suggesting a role in renal fibrosis .

- Neurodegenerative Disorders : In Parkinson's disease, elevated transglutaminase activity leads to abnormal protein aggregation, contributing to neuronal degeneration .

4.1 Case Studies

A study evaluated the bioavailability of γ-Glu-Lys from crosslinked caseins using rat models. Results indicated that diets containing crosslinked caseins supported growth similarly to intact casein, confirming the absorption and nutritional value of γ-Glu-Lys .

| Diet Type | Protein Efficiency Ratio (PER) | Biological Value (BV) |

|---|---|---|

| Heavily Crosslinked Casein | Similar to intact casein | Similar to intact casein |

| Intact Casein | Similar to heavily crosslinked | Similar to heavily crosslinked |

| Non-Protein Diet | Lower than protein diets | Lower than protein diets |

4.2 Enzymatic Activity

The enzymatic specificity towards γ-Glu-Lys has been documented, showcasing its importance in metabolic pathways involving protein modification . A monoclonal antibody developed for detecting γ-Glu-Lys isopeptides has facilitated studies on its localization within cells, revealing insights into cellular processes influenced by transglutaminase activity .

5. Implications for Health

The biological activity of γ-Glu-Lys has potential implications for therapeutic strategies:

- Wound Healing : Enhancing transglutaminase activity could improve tissue repair mechanisms.

- Cancer Therapy : Targeting transglutaminase pathways may provide new avenues for treating cancers associated with aberrant protein crosslinking .

6. Conclusion

Gamma-glutamyl-lysine is a crucial compound with significant biological activities related to protein stabilization and cellular function. Its involvement in various diseases highlights its potential as a biomarker and therapeutic target. Ongoing research into its mechanisms will further elucidate its role in health and disease.

属性

IUPAC Name |

2-amino-6-[(4-amino-4-carboxybutanoyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKNLFVGUZRHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。